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Compound of Interest

Compound Name: 3-Penten-1-yne

Cat. No.: B140091 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

volatile organic compound 3-penten-1-yne. The information presented herein is crucial for the

identification, characterization, and quality control of this compound in research and

development settings. This document details predicted Nuclear Magnetic Resonance (NMR)

data, Infrared (IR) spectroscopy data, and Mass Spectrometry (MS) data. Furthermore, it

outlines detailed experimental protocols for acquiring such spectra and includes visualizations

to illustrate key concepts and workflows.

Spectroscopic Data Summary
The following sections present the available spectroscopic data for 3-penten-1-yne. Due to the

limited availability of experimentally-derived public data for certain spectroscopic methods,

predicted data based on established principles are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data for (Z)-3-Penten-1-yne

The ¹H NMR spectrum of (Z)-3-penten-1-yne is predicted to show four distinct signals. The

predicted chemical shifts (δ), multiplicities, coupling constants (J), and integration values are

summarized in the table below.
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Proton
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

H-1 ~3.1
Doublet of

Quartets (dq)

J₁₋₄ ≈ 2.5 Hz,

J₁₋₅ ≈ 2.5 Hz
1H

H-3 ~5.6
Doublet of

Quartets (dq)

J₃₋₄ ≈ 11.0 Hz,

J₃₋₅ ≈ 2.0 Hz
1H

H-4 ~6.1
Doublet of

Quartets (dq)

J₄₋₃ ≈ 11.0 Hz,

J₄₋₁ ≈ 2.5 Hz
1H

H-5 ~1.9
Doublet of

Doublets (dd)

J₅₋₄ ≈ 7.0 Hz,

J₅₋₃ ≈ 2.0 Hz
3H

Predicted ¹³C NMR Data for 3-Penten-1-yne

The ¹³C NMR spectrum of 3-penten-1-yne is expected to exhibit five signals corresponding to

the five carbon atoms in the molecule. The predicted chemical shifts are based on typical

values for similar chemical environments.

Carbon Predicted Chemical Shift (δ, ppm)

C-1 ~80-90

C-2 ~70-80

C-3 ~110-120

C-4 ~130-140

C-5 ~15-25

Infrared (IR) Spectroscopy
The following table summarizes the main infrared absorption bands observed in the gas-phase

spectrum of (E)-3-penten-1-yne.[1]
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Wavenumber (cm⁻¹) Intensity Assignment

~3300 Strong, Sharp ≡C-H stretch (alkyne)

~3020 Medium =C-H stretch (alkene)

~2920 Medium C-H stretch (alkane)

~2100 Medium, Sharp C≡C stretch (alkyne)

~1650 Medium C=C stretch (alkene)

~965 Strong =C-H bend (trans alkene)

Mass Spectrometry (MS)
The electron ionization mass spectrum of 3-penten-1-yne is characterized by a prominent

molecular ion peak and several key fragment ions.[2][3][4]

m/z Relative Intensity Assignment

66 High [M]⁺ (Molecular Ion)

65 Medium [M-H]⁺

39 Medium [C₃H₃]⁺

Ionization Energy: 9.14 eV[2]

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.

NMR Spectroscopy
1. Sample Preparation:

Solvent Selection: A suitable deuterated solvent such as chloroform-d (CDCl₃) or acetone-d₆

should be used.
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Concentration: For ¹H NMR, a concentration of 5-25 mg/mL is typically sufficient. For the less

sensitive ¹³C NMR, a higher concentration of 50-100 mg/mL is recommended.

Procedure:

Accurately weigh the sample of 3-penten-1-yne in a clean, dry vial.

Add the appropriate volume of the chosen deuterated solvent.

Gently swirl the vial to ensure complete dissolution.

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Parameters:

¹H NMR:

Spectrometer Frequency: 300-600 MHz

Pulse Sequence: Standard single-pulse sequence

Spectral Width: 0-12 ppm

Number of Scans: 16-64

Relaxation Delay: 1-2 seconds

¹³C NMR:

Spectrometer Frequency: 75-150 MHz

Pulse Sequence: Proton-decoupled single-pulse sequence

Spectral Width: 0-150 ppm

Number of Scans: 1024 or more due to the low natural abundance of ¹³C

Relaxation Delay: 2-5 seconds
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3. Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak as a reference.

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy
1. Sample Preparation:

Gas Phase: The spectrum can be obtained by introducing a gaseous sample of 3-penten-1-
yne into a gas cell with appropriate windows (e.g., KBr or NaCl).

Liquid Phase (Neat): A thin film of the liquid sample can be placed between two salt plates

(e.g., NaCl or KBr).

Solution: A dilute solution of the compound in a suitable IR-transparent solvent (e.g., CCl₄)

can be prepared and placed in a liquid cell.

2. Instrument Parameters:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

3. Data Processing:

Perform a background scan with an empty sample holder or the pure solvent.

Acquire the sample spectrum.
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The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry
1. Sample Introduction:

Due to its volatility, 3-penten-1-yne can be introduced directly into the ion source via a gas

chromatograph (GC-MS) or a heated inlet system.

2. Ionization:

Electron Ionization (EI): This is a hard ionization technique that causes significant

fragmentation, providing a characteristic fragmentation pattern. A standard electron energy of

70 eV is used.

3. Mass Analysis:

A variety of mass analyzers can be used, including quadrupole, ion trap, or time-of-flight

(TOF).

4. Instrument Parameters:

Ion Source Temperature: Typically set between 150-250 °C.

Mass Range: A scan range of m/z 10-100 is sufficient to observe the molecular ion and key

fragments.

Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the key

structural features of 3-penten-1-yne with their expected spectroscopic signatures.
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A general workflow for the spectroscopic analysis of a chemical compound.
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3-Penten-1-yne Structure

NMR Signatures IR Signatures
Mass Spec Signature

CH₃-CH=CH-C≡CH

¹H NMR:
- Alkene protons (~5.5-6.5 ppm)

- Alkyne proton (~3.0 ppm)
- Methyl protons (~1.8 ppm)

¹³C NMR:
- Alkene carbons (~110-140 ppm)

- Alkyne carbons (~70-90 ppm)
- Methyl carbon (~15-25 ppm)

IR:
- ≡C-H stretch (~3300 cm⁻¹)
- C≡C stretch (~2100 cm⁻¹)
- C=C stretch (~1650 cm⁻¹)

Mass Spec:
- Molecular Ion [M]⁺ at m/z 66

Click to download full resolution via product page

Key structural features of 3-penten-1-yne and their expected spectroscopic signatures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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